erythro-3-(p-Chlorophenyl)-2-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)valerophenone
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Overview
Description
Erythro-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)valerophenone: is a complex organic compound that belongs to the class of synthetic chemicals. It features a combination of aromatic rings, a pyrrolidine moiety, and an ether linkage, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of erythro-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)valerophenone typically involves multi-step organic reactions. Common steps may include:
Aromatic substitution reactions: to introduce the p-chlorophenyl and phenyl groups.
Etherification: to attach the pyrrolidinyl ethoxy group.
Aldol condensation: to form the valerophenone backbone.
Industrial Production Methods: Industrial production methods would likely involve optimizing the reaction conditions for scale-up, such as:
Catalysts: to increase reaction efficiency.
Temperature and pressure control: to ensure high yield and purity.
Purification techniques: like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrrolidine moieties.
Reduction: Reduction reactions could target the carbonyl group in the valerophenone structure.
Substitution: Aromatic substitution reactions might occur at the phenyl or p-chlorophenyl rings.
Common Reagents and Conditions:
Oxidizing agents: like potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Catalysts: like palladium on carbon for hydrogenation reactions.
Major Products:
Oxidation products: could include carboxylic acids or ketones.
Reduction products: might be alcohols or alkanes.
Substitution products: would depend on the substituents introduced.
Scientific Research Applications
Chemistry:
Synthesis of derivatives: for studying structure-activity relationships.
Catalysis research: to explore new reaction pathways.
Biology:
Biochemical assays: to investigate interactions with biological macromolecules.
Pharmacological studies: to assess potential therapeutic effects.
Medicine:
Drug development: for targeting specific receptors or enzymes.
Diagnostic tools: for imaging or biomarker detection.
Industry:
Material science: for developing new polymers or coatings.
Agriculture: for creating novel pesticides or herbicides.
Mechanism of Action
The mechanism of action for erythro-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)valerophenone would depend on its specific interactions with molecular targets. Potential pathways could include:
Binding to receptors: or enzymes, altering their activity.
Modulating signal transduction pathways: in cells.
Interfering with metabolic processes: .
Comparison with Similar Compounds
- 3-(p-Chlorophenyl)-2-phenylvalerophenone
- 4’-(2-(1-Pyrrolidinyl)ethoxy)acetophenone
- 2-Phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)benzophenone
Uniqueness:
- The combination of the p-chlorophenyl, phenyl, and pyrrolidinyl ethoxy groups in erythro-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)valerophenone provides unique chemical properties and potential biological activities that distinguish it from similar compounds.
Properties
CAS No. |
31301-19-6 |
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Molecular Formula |
C29H32ClNO2 |
Molecular Weight |
462.0 g/mol |
IUPAC Name |
(2R,3S)-3-(4-chlorophenyl)-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pentan-1-one |
InChI |
InChI=1S/C29H32ClNO2/c1-2-27(22-10-14-25(30)15-11-22)28(23-8-4-3-5-9-23)29(32)24-12-16-26(17-13-24)33-21-20-31-18-6-7-19-31/h3-5,8-17,27-28H,2,6-7,18-21H2,1H3/t27-,28+/m1/s1 |
InChI Key |
YVJCVDITPPOTEG-IZLXSDGUSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)Cl)[C@H](C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCCN4CCCC4 |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCCN4CCCC4 |
Origin of Product |
United States |
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